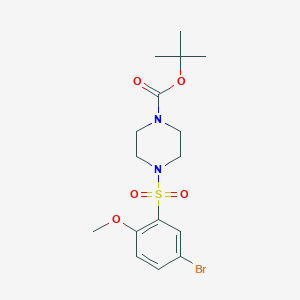
Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H23BrN2O5S and its molecular weight is 435.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H23BrN2O5S
- Molecular Weight : 435.33 g/mol
- CAS Number : 1628016-44-3
| Property | Value |
|---|---|
| Molecular Formula | C16H23BrN2O5S |
| Molecular Weight | 435.33 g/mol |
| Purity | ≥97% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group in the structure is known to enhance binding affinity towards certain proteins, which may lead to inhibition or modulation of their activity.
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that compounds with piperazine moieties exhibit varying degrees of antimicrobial activity. For instance, derivatives similar to Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine have demonstrated selective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
-
Antitumor Activity :
- Research indicates that compounds containing sulfonamide groups can exhibit antitumor properties by inhibiting tumor cell proliferation. In vitro studies have suggested that Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival .
-
Cytotoxicity :
- Cytotoxic assays conducted on various cell lines revealed that this compound exhibits dose-dependent cytotoxic effects, suggesting potential therapeutic applications in cancer treatment. The IC50 values for different cancer cell lines are currently under investigation to establish a clearer understanding of its efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine against a range of pathogens. The compound exhibited significant activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating its potential as an antibacterial agent .
Case Study 2: Antitumor Potential
In a recent study focusing on the antitumor effects, Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine was tested against several cancer cell lines. Results indicated a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment, suggesting promising antitumor activity .
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O5S/c1-16(2,3)24-15(20)18-7-9-19(10-8-18)25(21,22)14-11-12(17)5-6-13(14)23-4/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPZRUFXBRMDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















